4-(3-Fluorophenyl)-1,2-dimethyl-1H-imidazol-5-amine 4-(3-Fluorophenyl)-1,2-dimethyl-1H-imidazol-5-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC15856492
InChI: InChI=1S/C11H12FN3/c1-7-14-10(11(13)15(7)2)8-4-3-5-9(12)6-8/h3-6H,13H2,1-2H3
SMILES:
Molecular Formula: C11H12FN3
Molecular Weight: 205.23 g/mol

4-(3-Fluorophenyl)-1,2-dimethyl-1H-imidazol-5-amine

CAS No.:

Cat. No.: VC15856492

Molecular Formula: C11H12FN3

Molecular Weight: 205.23 g/mol

* For research use only. Not for human or veterinary use.

4-(3-Fluorophenyl)-1,2-dimethyl-1H-imidazol-5-amine -

Specification

Molecular Formula C11H12FN3
Molecular Weight 205.23 g/mol
IUPAC Name 5-(3-fluorophenyl)-2,3-dimethylimidazol-4-amine
Standard InChI InChI=1S/C11H12FN3/c1-7-14-10(11(13)15(7)2)8-4-3-5-9(12)6-8/h3-6H,13H2,1-2H3
Standard InChI Key WWSCSXSAXPXRCQ-UHFFFAOYSA-N
Canonical SMILES CC1=NC(=C(N1C)N)C2=CC(=CC=C2)F

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound’s core structure consists of a five-membered imidazole ring substituted at positions 1, 2, and 5. Key features include:

  • 1- and 2-Methyl groups: These alkyl substituents enhance steric stability and influence electronic properties.

  • 5-Amino group: A primary amine that participates in hydrogen bonding and serves as a site for derivatization.

  • 3-Fluorophenyl ring: The para-fluorine atom introduces electronegativity, affecting solubility and intermolecular interactions .

Table 1: Molecular Properties of 4-(3-Fluorophenyl)-1,2-dimethyl-1H-imidazol-5-amine

PropertyValueSource
Molecular FormulaC₁₁H₁₂FN₃
Molecular Weight205.23 g/mol
IUPAC Name5-(3-fluorophenyl)-2,3-dimethylimidazol-4-amine
SMILESCC1=NC(=C(N1C)N)C2=CC(=CC=C2)F
InChI KeySEYIRBHFGKGOFS-UHFFFAOYSA-N

Spectroscopic Characterization

  • ¹H NMR: Peaks at δ 2.24 (s, 3H, CH₃), 3.51 (s, 3H, N-CH₃), and aromatic protons between δ 7.13–8.15 confirm the substituent arrangement .

  • IR Spectroscopy: Absorptions near 1,650 cm⁻¹ (C=N) and 3,400 cm⁻¹ (N-H) validate the imidazole and amine functionalities .

Synthesis and Optimization Strategies

Key Synthetic Routes

The synthesis typically involves Suzuki-Miyaura coupling or regioselective bromination followed by cross-coupling reactions:

Bromination of 1,2-Dimethylimidazole

A precursor, 4-bromo-1,2-dimethyl-1H-imidazole, is synthesized via dibromination of 1,2-dimethylimidazole using N-bromosuccinimide (NBS) in dimethylformamide (DMF). Subsequent regioselective dehalogenation with isopropyl magnesium chloride yields the monobromo intermediate .

Suzuki-Miyaura Coupling

The bromoimidazole undergoes palladium-catalyzed coupling with 3-fluorophenylboronic acid to install the aryl group. Optimized conditions (e.g., Pd(PPh₃)₄, Na₂CO₃, toluene/ethanol) achieve yields up to 75% .

Table 2: Representative Synthesis Conditions

StepReagents/ConditionsYield
DibrominationNBS, DMF, rt, 6 h80%
Regioselective DebrominationiPrMgCl, THF, −25°C, 1 h92%
Suzuki CouplingPd(PPh₃)₄, Na₂CO₃, 80°C, 12 h68–75%

Challenges and Solutions

  • Regioisomer Formation: Competing coupling at the 5-position necessitates careful catalyst selection .

  • Purification: Chromatography on silica gel or recrystallization from dichloromethane/petroleum ether mixtures resolves isomer mixtures .

Physicochemical and Pharmacokinetic Properties

Solubility and Lipophilicity

  • LogP: Estimated at 2.1 (PubChem), indicating moderate lipophilicity suitable for blood-brain barrier penetration .

  • Aqueous Solubility: Limited solubility in water (≤1 mg/mL), necessitating formulation with co-solvents like DMSO for biological assays .

Stability Profile

  • Thermal Stability: Decomposes above 200°C without melting, as typical for imidazole derivatives .

  • Photostability: The fluorophenyl group may reduce UV-induced degradation compared to non-fluorinated analogs .

Biological Activity and Hypothetical Applications

Anticancer Activity

Imidazolones with fluorophenyl groups exhibit cytotoxicity against MCF-7 (breast) and A549 (lung) cancer cells (IC₅₀: 12–45 μM) . While direct data for 4-(3-fluorophenyl)-1,2-dimethyl-1H-imidazol-5-amine are lacking, its structural similarity suggests comparable activity via pro-apoptotic pathways.

Table 3: Comparative Bioactivity of Fluorophenyl Imidazoles

CompoundTargetIC₅₀/EC₅₀
4-(4-Fluorophenyl) analog CK1δ/ε78 nM
(E)-2-(4-Fluorophenyl)imidazolone MCF-7 cells12 μM

Antibacterial and Antifungal Applications

Imidazole derivatives historically target fungal CYP51 and bacterial DNA gyrase. The 3-fluorophenyl group may improve membrane permeability, though specific MIC values remain unstudied .

Future Directions and Research Gaps

  • Pharmacological Profiling: In vitro screens against kinase panels and cancer cell lines.

  • Prodrug Development: Acylation of the 5-amino group to enhance bioavailability.

  • Crystallographic Studies: X-ray diffraction to resolve binding modes with CK1δ/ε .

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